
Methyl 6-fluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluorohexanoate is a fluorinated ester compound characterized by a six-carbon chain with a fluorine atom at the sixth position and a methyl ester group at the terminal carboxylate. Fluorinated esters are pivotal in organic synthesis and pharmaceutical research due to the unique properties imparted by fluorine, such as enhanced metabolic stability, electronegativity, and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-fluorohexanoate can be synthesized through the esterification of 6-fluorohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where 6-fluorohexanoic acid and methanol are fed into a reactor with a catalyst. The reaction conditions are optimized to maximize yield and purity, often involving distillation steps to separate the product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluorohexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 6-fluorohexanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol, 6-fluorohexanol, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 6-fluorohexanoic acid and methanol.
Reduction: 6-fluorohexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-fluorohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Fluorinated compounds like this compound are often used in studies involving enzyme inhibition and metabolic pathways due to the unique properties imparted by the fluorine atom.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of methyl 6-fluorohexanoate in biological systems involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The fluorine atom’s electronegativity can also influence the compound’s reactivity and stability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
The following compounds are structurally or functionally related to Methyl 6-fluorohexanoate, differing in substituents, ester groups, or additional functional groups.
Ethyl 6-Fluorohexanoate (CAS 589-79-7)
- Molecular Formula : C₈H₁₅FO₂
- Molecular Weight : 162.20 g/mol (calculated).
- Key Features : Ethyl ester group instead of methyl. The longer ethyl chain increases hydrophobicity and may reduce volatility compared to methyl esters.
- Applications : Likely used as an intermediate in fluorinated compound synthesis, similar to methyl esters in pharmaceutical or agrochemical contexts .
Methyl 6-Oxohexanoate (CAS 6654-36-0)
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol.
- Key Features : A ketone group at the sixth position instead of fluorine. The carbonyl group enhances reactivity in nucleophilic additions or reductions.
- Synthesis: Produced via esterification of 6-oxohexanoic acid with methanol under acidic conditions .
- Applications : Intermediate in organic synthesis, particularly for cyclic ketones or pharmaceuticals .
Methyl 6,6-Difluoro-5-Oxohexanoate (CAS N/A)
- Molecular Formula : C₇H₁₀F₂O₃
- Molecular Weight : 180.15 g/mol.
- Key Features : Two fluorine atoms at C6 and a ketone at C5. The electron-withdrawing fluorines increase acidity of adjacent protons and stabilize intermediates in synthesis.
- Applications: Potential use in fluorinated drug candidates or agrochemicals due to dual functionalization .
2-Fluoroethyl 6-Fluorohexanoate (CAS N/A)
- Molecular Formula : C₈H₁₃F₂O₂
- Molecular Weight : 178.18 g/mol (calculated).
- Key Features: Fluorine on both the ethyl ester group and the hexanoate chain. This dual fluorination enhances metabolic resistance and lipophilicity.
- Applications : Likely explored in prodrug formulations or bioactive molecule design .
Methyl 6-Acetoxyhexanoate (CAS 104954-58-7)
- Molecular Formula : C₉H₁₆O₄
- Molecular Weight : 188.22 g/mol.
- Key Features : Acetoxy group at C6 instead of fluorine. Acetate esters are common in prodrugs due to hydrolytic lability.
- Applications : Intermediate in polymer chemistry or controlled-release drug systems .
Data Table: Comparative Analysis
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
---|---|---|---|---|---|
This compound | N/A | C₇H₁₃FO₂ | 148.18 (calculated) | Fluorine (C6), methyl ester | Pharmaceutical intermediates |
Ethyl 6-Fluorohexanoate | 589-79-7 | C₈H₁₅FO₂ | 162.20 (calculated) | Fluorine (C6), ethyl ester | Agrochemical synthesis |
Methyl 6-Oxohexanoate | 6654-36-0 | C₇H₁₂O₃ | 144.17 | Ketone (C6), methyl ester | Organic synthesis |
Methyl 6,6-Difluoro-5-Oxohexanoate | N/A | C₇H₁₀F₂O₃ | 180.15 | Difluoro (C6), ketone (C5) | Fluorinated drug candidates |
2-Fluoroethyl 6-Fluorohexanoate | N/A | C₈H₁₃F₂O₂ | 178.18 (calculated) | Fluorine (ester and chain) | Prodrug formulations |
Methyl 6-Acetoxyhexanoate | 104954-58-7 | C₉H₁₆O₄ | 188.22 | Acetoxy (C6), methyl ester | Polymer chemistry |
Key Findings and Research Insights
- Fluorine vs. Ketone: Fluorination at C6 (this compound) enhances metabolic stability compared to ketone-containing analogs (e.g., Methyl 6-oxohexanoate), making it more suitable for bioactive molecules .
- Ester Chain Impact: Ethyl esters (e.g., Ethyl 6-fluorohexanoate) exhibit higher lipophilicity than methyl esters, influencing biodistribution in drug design .
- Synthetic Methods: Reduction of ketones (e.g., using Zn/HCl) and esterification with methanol/H₂SO₄ are common routes for methyl ester synthesis .
Biological Activity
Methyl 6-fluorohexanoate (MFH) is a fluorinated carboxylic ester with the molecular formula C7H13FO2 and a molecular weight of approximately 146.18 g/mol. The incorporation of a fluorine atom into its structure significantly influences its chemical behavior and biological activity, making it a compound of interest in various fields, including medicinal chemistry and environmental science.
This compound can be synthesized through several methods, often starting from 6-fluorohexanoic acid. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs, which can affect its biological interactions and applications .
Biological Activity
1. Metabolic Tracing:
The fluorine atom in MFH allows it to be utilized as a tracer in metabolic studies. Researchers can incorporate MFH into cell cultures or animal models to track fatty acid metabolism. This capability is crucial for understanding how cells utilize fatty acids for energy production and other metabolic processes.
2. Potential Drug Development:
MFH serves as a precursor for synthesizing novel polyketides, which are a class of natural products known for their diverse biological activities, including antimicrobial and anticancer properties. By introducing MFH into polyketide biosynthesis pathways, researchers can create new compounds with enhanced functionalities or altered properties that may lead to the development of new therapeutic agents.
3. Environmental Impact:
Studies have indicated that fluorinated compounds like MFH may exhibit unique environmental behaviors due to their stability and resistance to degradation. This raises concerns regarding their potential accumulation in biological systems and ecosystems, necessitating further investigation into their environmental toxicity and reproductive effects .
Case Studies
Several case studies highlight the application of MFH in different research contexts:
- Fatty Acid Metabolism Studies: In a controlled study, MFH was used to trace metabolic pathways in liver cell cultures, demonstrating its utility in studying lipid metabolism and energy production mechanisms.
- Drug Development: Research involving MFH as a building block for creating new polyketides showed promising results in preliminary screenings against various cancer cell lines, indicating potential therapeutic applications.
Comparative Analysis
The following table compares MFH with structurally similar compounds:
Compound | Structure | Unique Features |
---|---|---|
Methyl Hexanoate | C7H14O2 | Non-fluorinated, more hydrophilic |
Methyl 6-Hydroxyhexanoate | C7H14O3 | Contains a hydroxyl group instead of fluorine |
Methyl 5-Fluoropentanoate | C6H11FO2 | Shorter carbon chain, different position of fluorine |
The comparison illustrates that the presence of fluorine in MFH imparts distinct chemical reactivity and biological properties compared to its non-fluorinated counterparts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for Methyl 6-fluorohexanoate?
this compound can be synthesized via esterification of 6-fluorohexanoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Optimization involves controlling reaction temperature (60–80°C) and using anhydrous conditions to minimize hydrolysis. Fluorination steps may require specialized reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Purity can be enhanced via fractional distillation or preparative HPLC. For structural analogs, fluorinated intermediates are sensitive to moisture, necessitating inert atmospheres .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : 1H and 19F NMR to confirm fluorine positioning and ester group integrity.
- FTIR : Peaks at ~1740 cm−1 (C=O stretch) and 1100–1200 cm−1 (C-F stretch).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns.
- HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection or GC-FID. Report data following IUPAC guidelines, including retention times and spectral interpretations .
Q. How does this compound’s stability vary under different storage and experimental conditions?
Stability studies should assess:
- Temperature : Accelerated degradation tests at 40–60°C to predict shelf life.
- pH : Hydrolysis rates in acidic/basic buffers (e.g., pH 2–10) monitored via HPLC.
- Light Sensitivity : UV-vis exposure tests to detect photodegradation products. Store in amber vials at –20°C under inert gas (e.g., argon) to prevent oxidation and moisture ingress .
Q. What methodologies are employed for preliminary toxicity screening of this compound?
Use in vitro assays such as:
- MTT Assay : Cytotoxicity on human hepatocyte (e.g., HepG2) or renal cell lines.
- Ames Test : Bacterial reverse mutation assay for mutagenicity.
- Acute Toxicity : OECD Guideline 423 for in vivo LD50 estimation in rodents. Cross-reference with EPA DSSTox databases for structural analogs (e.g., PFHxA) to infer potential hazards .
Q. How can researchers evaluate the basic biological activity of this compound?
Initial screens include:
- Enzyme Inhibition : Fluorometric assays targeting esterases or lipases.
- Receptor Binding : Radioligand displacement studies for GPCRs or nuclear receptors.
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria. Use positive/negative controls (e.g., non-fluorinated esters) and validate with triplicate experiments .
Advanced Research Questions
Q. What mechanistic approaches elucidate this compound’s reactivity in organofluorine chemistry?
Advanced methods include:
- Kinetic Isotope Effects (KIE) : Compare kH/kD to identify rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) to map reaction pathways (e.g., fluorination vs. ester hydrolysis).
- In Situ Spectroscopy : ReactIR or NMR to monitor intermediate formation. These approaches clarify steric/electronic effects of the fluorine substituent .
Q. How should researchers address contradictions in literature data on fluorinated esters’ physicochemical properties?
Strategies include:
- Systematic Replication : Reproduce experiments under standardized conditions (e.g., solvent purity, temperature).
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers.
- Uncertainty Quantification : Report confidence intervals for logP, pKa, and solubility measurements .
Q. What methodologies are used to study this compound’s pharmacokinetics (PK) in preclinical models?
PK studies involve:
- ADME Assays : In vitro microsomal stability (human/rat liver microsomes) and plasma protein binding (equilibrium dialysis).
- In Vivo Profiling : LC-MS/MS quantification in plasma/tissues post-administration (IV/oral) in rodents.
- Metabolite Identification : High-resolution MS/MS with isotopic labeling to trace fluorinated metabolites .
Q. How can the environmental impact of this compound be assessed?
Follow OECD guidelines for:
- Biodegradation : Modified Sturm Test (OECD 301B) to measure CO2 evolution.
- Bioaccumulation : Fish (e.g., rainbow trout) studies to determine bioconcentration factors (BCF).
- Ecototoxicity : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
Q. What advanced analytical techniques improve sensitivity in detecting this compound in complex matrices?
Optimize methods such as:
- LC-HRMS : Orbitrap or Q-TOF systems for trace-level detection in biological/environmental samples.
- Derivatization : Use pentafluorobenzyl bromide to enhance GC-ECD sensitivity.
- Method Validation : Assess linearity (R2 > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and matrix effects (ion suppression/enhancement) .
Properties
CAS No. |
333-07-3 |
---|---|
Molecular Formula |
C7H13FO2 |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
methyl 6-fluorohexanoate |
InChI |
InChI=1S/C7H13FO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
LQPIFFDGZYPEAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.